REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|
|
Name
|
isoflavone glycosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 37° C
|
Type
|
ADDITION
|
Details
|
Before adding the enzyme/buffer mixture, it
|
Type
|
CUSTOM
|
Details
|
to remove residual amounts of isoflavones that we
|
Type
|
CUSTOM
|
Details
|
to naturally occur in this enzyme preparation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|
|
Name
|
isoflavone glycosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 37° C
|
Type
|
ADDITION
|
Details
|
Before adding the enzyme/buffer mixture, it
|
Type
|
CUSTOM
|
Details
|
to remove residual amounts of isoflavones that we
|
Type
|
CUSTOM
|
Details
|
to naturally occur in this enzyme preparation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|
|
Name
|
isoflavone glycosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 37° C
|
Type
|
ADDITION
|
Details
|
Before adding the enzyme/buffer mixture, it
|
Type
|
CUSTOM
|
Details
|
to remove residual amounts of isoflavones that we
|
Type
|
CUSTOM
|
Details
|
to naturally occur in this enzyme preparation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|
|
Name
|
isoflavone glycosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
genistin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 37° C
|
Type
|
ADDITION
|
Details
|
Before adding the enzyme/buffer mixture, it
|
Type
|
CUSTOM
|
Details
|
to remove residual amounts of isoflavones that we
|
Type
|
CUSTOM
|
Details
|
to naturally occur in this enzyme preparation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |